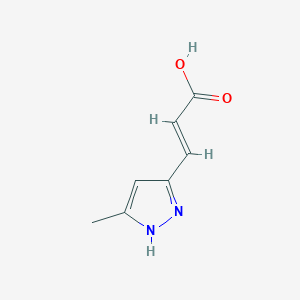
(2e)-3-(5-Methyl-1h-pyrazol-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” is a chemical compound with the following structural formula:
(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid
It belongs to the class of pyrazole derivatives and contains both a pyrazole ring and an unsaturated carboxylic acid group. The compound’s systematic name reflects its double bond configuration (E-isomer) and the presence of a methyl-substituted pyrazole ring.
Preparation Methods
Synthetic Routes:: The synthesis of “(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” involves several routes. One common method is the condensation of 5-methylpyrazole with acetylenic carboxylic acids, followed by acidification to yield the target compound.
Reaction Conditions::- Reactants: 5-methylpyrazole, acetylenic carboxylic acid
- Solvent: Organic solvents (e.g., ethanol, acetone)
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Temperature: Room temperature or reflux
- Workup: Acidification, filtration, and purification
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and safety protocols ensures efficient production.
Chemical Reactions Analysis
Reactions:: “(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of related carboxylic acids or esters.
Reduction: Reduction of the double bond yields saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives
- Reduction: Saturated derivatives
- Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” finds applications in:
Chemistry: As a building block for more complex molecules
Biology: Studying pyrazole-based compounds in drug discovery
Medicine: Investigating potential therapeutic effects
Industry: Synthesis of specialty chemicals
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” stands out due to its unique combination of a pyrazole ring and an unsaturated carboxylic acid group. Similar compounds include other pyrazole derivatives, but few share this specific structure.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+ |
InChI Key |
WXCPADUHQLZKDX-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=NN1)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=NN1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


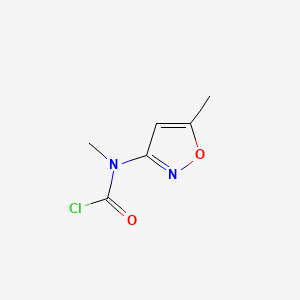
![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
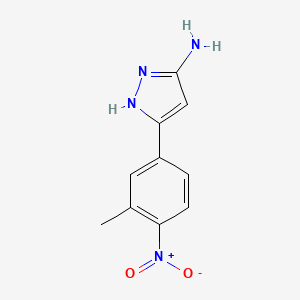
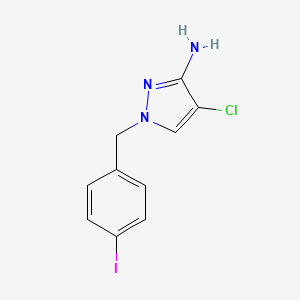
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
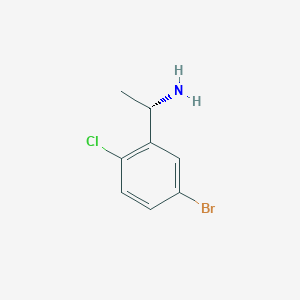
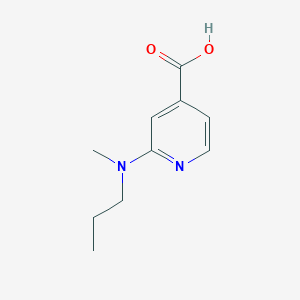
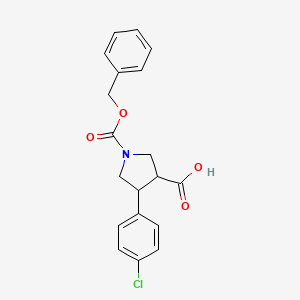
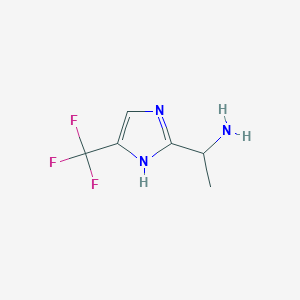
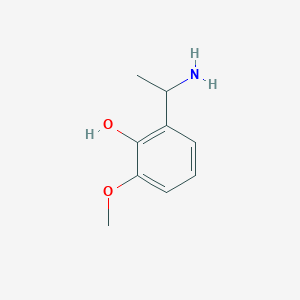
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

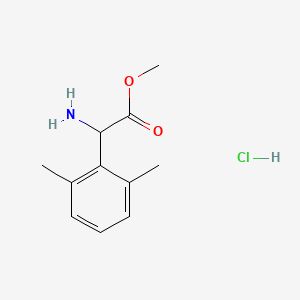
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
